Product packaging for Diethyl azelate(Cat. No.:CAS No. 624-17-9)

Diethyl azelate

Cat. No.: B1215421
CAS No.: 624-17-9
M. Wt: 244.33 g/mol
InChI Key: CQMYCPZZIPXILQ-UHFFFAOYSA-N
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Description

Contextualization within Bio-based Compounds and Green Chemistry

Diethyl azelate's relevance in contemporary chemical research is intrinsically linked to the growing emphasis on bio-based compounds and the principles of green chemistry. Derived from azelaic acid, a naturally occurring dicarboxylic acid, this compound stands as a sustainable alternative to petroleum-derived chemicals. Azelaic acid itself is produced industrially through the ozonolysis of oleic acid, a fatty acid found in abundance in vegetable and animal fats. wikipedia.org This bio-based origin aligns with the core tenets of green chemistry, which prioritize the use of renewable feedstocks to minimize environmental impact.

The synthesis of this compound and other azelaic acid esters is also increasingly approached through green chemical methodologies. Enzymatic synthesis, for example, represents a more sustainable alternative to traditional chemical catalysis, often requiring milder reaction conditions and generating less hazardous waste. researchgate.net The focus on such environmentally benign synthesis routes further solidifies the position of this compound within the framework of green and sustainable chemistry.

Significance of this compound as a Chemical Research Subject

The unique molecular structure of this compound, characterized by a nine-carbon aliphatic chain capped by two ethyl ester groups, imparts a range of functional properties that are the subject of intensive research. Its primary areas of investigation include its application as a bio-based plasticizer and a high-performance lubricant.

As a plasticizer, this compound is explored as a non-toxic alternative to traditional phthalate-based plasticizers, which have raised environmental and health concerns. nih.gov Research indicates that dicarboxylic acid esters like this compound can impart excellent low-temperature flexibility to polymers such as polyvinyl chloride (PVC). whitman.edu Molecular dynamics simulations have been employed to predict the effect of various bio-based plasticizers on the properties of PVC, with studies suggesting that certain azelate esters can effectively lower the glass transition temperature of the polymer, a key indicator of plasticization. nih.gov

In the field of tribology, this compound and other dicarboxylic acid esters are valued for their lubricating properties. chemguide.co.uk Their characteristics, including low volatility and good thermal stability, make them suitable for use in synthetic lubricating oils. chemguide.co.uk Studies have investigated the impact of adding this compound to fuels, with research on F-34 military jet kerosene (B1165875) showing its influence on lubrication properties. jddonline.com The tribological performance of various azelate esters has been evaluated, with findings indicating they can exhibit low friction coefficients, making them promising for applications as green biolubricants. sysu.edu.cn

Evolution of Research on Azelaic Acid Esters

The scientific journey of azelaic acid and its esters began with the compound's identification in the mid-20th century. Initially, research was heavily focused on the therapeutic applications of azelaic acid itself, particularly in dermatology for the treatment of acne and hyperpigmentation. jddonline.comnih.gov The U.S. Food and Drug Administration (FDA) first approved a topical cream containing 20% azelaic acid in 1995. premierconsulting.com

Over time, the focus of research expanded to include the synthesis and application of azelaic acid esters. This shift was driven by the desire to modify the physicochemical properties of azelaic acid for broader industrial applications. The esterification of azelaic acid was found to yield compounds with properties suitable for use as plasticizers and lubricants. wikipedia.orgchemguide.co.uk This led to a new wave of research exploring the performance of various azelate esters in these roles. The growing concerns over the environmental impact of petroleum-based products in the late 20th and early 21st centuries further catalyzed research into bio-based alternatives like this compound, aligning with the principles of sustainable development.

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₂₄O₄ nist.govnist.gov
Molecular Weight 244.33 g/mol nist.gov
CAS Number 624-17-9 nist.govnist.gov
Appearance Colorless to light yellow liquid
Density 0.973 g/mL at 25 °C nist.gov
Melting Point -16 to -15.8 °C nist.gov
Boiling Point 172 °C at 18 mmHg nist.gov
Refractive Index n20/D 1.435 nist.gov

Spectroscopic Data of this compound

Spectroscopy TypeKey Data PointsSource(s)
¹H NMR The proton NMR spectrum would show characteristic signals for the ethyl groups (a triplet and a quartet) and the methylene (B1212753) groups of the azelate backbone. sysu.edu.cnillinois.edu
¹³C NMR The carbon NMR spectrum would display distinct peaks for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the different methylene carbons in the C9 chain. illinois.educhemicalbook.com
Mass Spectrometry The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns characteristic of esters. chemicalbook.com
Infrared (IR) Spectroscopy The IR spectrum shows a strong absorption band characteristic of the C=O stretching of the ester functional group, typically around 1735 cm⁻¹. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O4 B1215421 Diethyl azelate CAS No. 624-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl nonanedioate
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InChI

InChI=1S/C13H24O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h3-11H2,1-2H3
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InChI Key

CQMYCPZZIPXILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H24O4
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DSSTOX Substance ID

DTXSID4060783
Record name Diethyl azelate
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Molecular Weight

244.33 g/mol
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CAS No.

624-17-9
Record name Diethyl azelate
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Record name Nonanedioic acid, 1,9-diethyl ester
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Synthesis and Derivatization Methodologies for Diethyl Azelate

Derivatization for Analytical Applications

Derivatization is a crucial technique employed to enhance the detectability and separability of compounds, particularly when analyzing complex matrices using techniques like Gas Chromatography (GC). For Diethyl Azelate (DEA), derivatization is often applied to its precursor, azelaic acid, to improve its volatility and chromatographic performance.

Ethyl Derivative Formation

The formation of ethyl derivatives, specifically this compound, from azelaic acid is a common strategy for analytical purposes. This process involves the esterification of the two carboxyl groups of azelaic acid with ethanol (B145695). Research has demonstrated that this esterification can be effectively achieved using ethanol in the presence of a catalyst, such as sulfuric acid, under specific reaction conditions. For instance, a study reported that derivatizing azelaic acid through ethanol at room temperature for 10 minutes, with 800 μL of sulfuric acid as a catalyst, yielded good derivative effects acs.orgnih.govresearchgate.net. Mass spectrometry (MS) analysis, comparing the azelaic acid derivative with a this compound standard, confirmed the formation of this compound by matching retention times and ion fragmentation diagrams acs.orgnih.gov. This ethyl derivative is favored due to its improved volatility and stability compared to other potential derivatives, and it is noted to be less toxic than methyl ester derivatives acs.org.

Optimization of Derivatization Procedures for Specific Analytical Techniques

Optimizing derivatization procedures is essential for achieving accurate and sensitive analysis. For Gas Chromatography (GC) analysis of azelaic acid derivatives, factors such as the choice of GC column, reaction temperature, time, and catalyst concentration are critical.

A study aimed at developing a feasible method for determining azelaic acid in cosmetics utilized GC-MS with ethyl derivative formation. The optimized procedure involved derivatizing azelaic acid with ethanol at room temperature for 10 minutes using sulfuric acid as a catalyst acs.orgnih.govresearchgate.net. This method established a good linear relationship for the azelaic acid derivative within a concentration range of 10 to 1000 mg L–1 (R2 = 0.9997), with a detection limit (LOD) of 15 mg kg–1 and a quantitative limit (LOQ) of 50 mg kg–1 acs.orgnih.govresearchgate.net. The recovery rates ranged from 87.7% to 101%, with relative standard deviations (RSD) below 4%, indicating the method's robustness and accuracy acs.orgnih.govresearchgate.net. Different GC columns, including HP-5, DB-1, DB-624, and CP-WAX, were evaluated for optimal separation of the derivatized azelaic acid acs.org.

Other derivatization methods for azelaic acid include methylation to form dimethyl azelate (DMA) and silylation to form di(trimethylsilyl) azelate. While DMA is suitable for GC-MS analysis, di(trimethylsilyl) azelate has been found to be chemically unstable and degrades within a few hours nih.gov.

Transesterification Processes Involving this compound

Transesterification is a key reaction for modifying ester compounds, including this compound, to produce different esters or to utilize them in various applications such as biodiesel production or the synthesis of specialized chemicals.

Conversion to Other Azelaic Acid Esters

This compound can serve as a starting material for the synthesis of other azelaic acid esters through transesterification reactions. This process involves reacting this compound with a different alcohol, in the presence of a catalyst, to exchange the ethyl groups for the new alcohol's alkyl or aryl groups. For example, this compound can be reacted with 2-ethylhexanol in the presence of immobilized lipase (B570770) B from Candida antarctica (Novozym 435) to produce ethyl 2-ethylhexyl azelate as an intermediate, and subsequently bis(2-ethylhexyl) azelate as the final product researchgate.netum.es. This method is employed in solvent-free conditions and can be modeled to understand the reaction kinetics researchgate.netum.es.

The general principle of transesterification for producing other azelaic acid esters involves dissolving the starting ester (e.g., dimethyl ester) in a desired alcohol and applying an acidic or basic catalyst. This facilitates the conversion of the initial ester to one where the alcohol component is from the reaction medium google.comgoogle.comgoogleapis.com. For instance, starting with dimethyl azelate and reacting it in ethanol with an acid or base catalyst can lead to the formation of this compound google.comgoogle.comgoogleapis.com.

Catalyst Selection for Transesterification

The choice of catalyst is critical in transesterification reactions, significantly impacting conversion rates, reaction times, energy consumption, and product quality mdpi.comopenjournalsnigeria.org.ngjbiochemtech.com. Various types of catalysts can be employed, including homogeneous (acidic or basic) and heterogeneous catalysts, as well as enzymatic catalysts (lipases) mdpi.comjbiochemtech.com.

Homogeneous Catalysts:

Alkaline Catalysts: Commonly used alkaline catalysts include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide. These catalysts are known for their fast reaction rates and relatively low cost, making them suitable for industrial applications mdpi.comjbiochemtech.com. However, they are sensitive to free fatty acids (FFAs) and water, which can lead to saponification and reduced yields mdpi.comjbiochemtech.com. For instance, NaOH has been shown to be effective, with optimal yields achieved at specific concentrations, though excessive concentrations can lead to soap formation jbiochemtech.comcropj.com. Studies indicate that alkaline catalysts can typically complete transesterification within 30-60 minutes at around 60°C, achieving over 90% conversion mdpi.com.

Acid Catalysts: Acid catalysts such as sulfuric acid (H2SO4) and hydrochloric acid (HCl) are less sensitive to FFAs and can catalyze both esterification and transesterification simultaneously mdpi.comopenjournalsnigeria.org.ngjbiochemtech.com. However, acid-catalyzed systems generally require longer reaction times (2-6 hours or more) and higher temperatures, and they can cause corrosion issues, making them less popular for commercial applications compared to alkaline catalysts mdpi.comopenjournalsnigeria.org.ng.

Enzymatic Catalysts (Lipases): Lipases, such as immobilized lipase B from Candida antarctica (Novozym 435), are highly effective for transesterification under mild conditions researchgate.netum.es. Enzymatic catalysis is particularly suitable for feedstocks with high acid values or water content, as it avoids saponification and is highly selective researchgate.netum.esmdpi.com. For example, the transesterification of this compound with 2-ethylhexanol using Novozym 435 has been studied, yielding bis(2-ethylhexyl) azelate researchgate.netum.es. The specificity of lipases can be quantified, for instance, by the L value, which indicates the enzyme's preference for different substrates researchgate.net.

Data Table: Catalyst Types and Their Characteristics in Transesterification

Catalyst TypeExamplesAdvantagesDisadvantagesTypical Reaction TimeTypical TemperatureReference
Homogeneous Basic NaOH, KOH, NaOMeFast reaction rates, low costSensitive to FFAs and water (saponification), potential for soap formation at high concentrations30-60 min~60 °C mdpi.comjbiochemtech.comcropj.com
Homogeneous Acidic H2SO4, HClInsensitive to FFAs, can catalyze esterification and transesterificationSlower reaction rates, requires higher temperatures, potential corrosion issues2-6 h or moreHigher than basic mdpi.comopenjournalsnigeria.org.ngjbiochemtech.com
Enzymatic (Lipases) Immobilized Lipase B from Candida antarctica (Novozym 435)Mild conditions, high selectivity, avoids saponification, suitable for high FFA/water feedstocksHigher cost, potentially slower reaction rates depending on specific enzyme and substrateVariableMild researchgate.netum.esmdpi.com

Advanced Applications of Diethyl Azelate in Material Science and Engineering

Polymeric and Blend System Modifiers

Enhancing Polymer Flexibility and Low-Temperature Performance

While diethyl azelate itself is a solvent, its derivatives, such as Bis(2-ethylhexyl) azelate (DOZ), are widely recognized for their utility as plasticizers. These compounds are incorporated into polymer matrices, like Polyvinyl Chloride (PVC), to improve flexibility and enhance performance at low temperatures.

Plasticization Effect: Plasticizers reduce the glass transition temperature (Tg) of polymers by increasing the free volume between polymer chains, thereby enhancing their mobility and flexibility kinampark.com.

Low-Temperature Properties: Azelate esters, including di(2-ethylhexyl) azelate (DOZ), are specifically noted for their excellent low-temperature characteristics. DOZ exhibits a pour point of -62.22 °C mdpi.com. Other related azelate esters, such as di-2-ethylhexyl azelate (D2EHAz) and di-2-ethylhexanol azelate, also demonstrate very low pour points, with values reported below -60 °C and -58 °C, respectively ukm.myasianpubs.org. Furthermore, di(2-butyloctyl) dicarboxylate esters, which include azelate derivatives, have shown pour points below -70 °C, highlighting their suitability for applications requiring superior low-temperature performance biointerfaceresearch.com.

Research on Lubricant Formulations and Tribology

This compound and its ester derivatives are significant components in the formulation of synthetic lubricants, contributing to their performance under various operating conditions. Their chemical structure provides favorable properties such as high viscosity indices and good low-temperature fluidity.

Synthetic Lubricant Base Oils

Azelate esters, including those derived from this compound, are recognized for their excellent lubricating properties and are utilized as synthetic lubricant base oils or as additives to enhance lubricant performance.

Base Oil Applications: Diesters derived from dicarboxylic acids like azelaic acid, often esterified with branched alcohols such as 2-ethylhexanol, are employed as high-performance base oils. These compounds offer advantages like high viscosity indices (VI), good oxidative stability, and excellent low-temperature properties ukm.myasianpubs.org. For instance, di-2-ethylhexyl azelate (D2EHAz) has shown VI values ranging from 143 to 216, depending on the specific ester and alcohol used ukm.mygoogle.com.

Low-Temperature Performance: Similar to their role as plasticizers, azelate esters demonstrate superior low-temperature fluidity. Pour points below -60 °C are commonly reported for derivatives like di-2-ethylhexyl azelate ukm.my, making them suitable for lubricants operating in cold environments.

Tribological Properties: The tribological performance of azelate esters is characterized by their ability to reduce friction and wear. Studies indicate that these esters act as boundary lubricants, exhibiting low coefficients of friction (COF). For example, di-2-ethylhexyl azelate derivatives have shown COF values as low as 0.11 at 40 °C and 0.17 at 100 °C ukm.my. Other azelate esters and related branched dicarboxylate esters also demonstrate low COF values, generally below 0.35, indicating good lubrication properties across a range of temperatures asianpubs.orgbiointerfaceresearch.com. Dimethyl azelate has also been investigated in the synthesis of biolubricant base oils nih.gov.

Table 1: Polymer-Solvent Compound Stoichiometry in PVF2 Gels

PolymerSolventPolymer-Solvent Compound Stoichiometry (Polymer:Solvent)Reference
PVF2Diethyl Malonate1:3 acs.org
PVF2Diethyl Succinate1:2 acs.org
PVF2Diethyl Gluterate1:4 acs.org
PVF2Diethyl Pimelate1:4 acs.org
PVF2This compound1:3 acs.org

Table 2: Low-Temperature Properties of Azelate Esters

Ester DerivativePour Point (°C)Relevant Polymer/ApplicationReference
Di(2-ethylhexyl) azelate (DOZ)-62.22PVC Plasticizer mdpi.com
Di-2-ethylhexyl azelate (D2EHAz)< -60Lubricant Base Oil ukm.my
Di-2-ethylhexanol azelate-58Lubricant Base Oil asianpubs.org
Di(2-butyloctyl) azelate-50Lubricant Base Oil asianpubs.org
Di(2-butyloctyl) azelate< -70Lubricant Base Oil biointerfaceresearch.com

Table 3: Lubricant Properties of Azelate Esters and Related Dicarboxylates

Ester DerivativeViscosity Index (VI)Pour Point (°C)Friction Coefficient (COF) (40°C / 100°C)Reference
Di-2-ethylhexyl azelate (D2EHAz)178-216< -600.11 / 0.17 ukm.my
Di-2-ethylhexanol azelate--58- asianpubs.org
Di-2-ethylbutyl azelate--50- asianpubs.org
Di-2-butyloctyl azelate-< -700.18-0.34 (general range) biointerfaceresearch.com
Di-isodecyl azelate143-- google.com
Di-octyl azelate-15- asianpubs.org
Di-hexyl azelate-5- asianpubs.org
Di-decyl azelate-15- asianpubs.org

Oxidative Stability Analysis

Table 2: Oxidative Stability of Related Esters

Ester TypeOxidative Temperature (OT) (°C)Source(s)
Di-2-ethylbutyl sebacate (B1225510)208 insightsociety.org
Di-2-hexyl sebacate179 insightsociety.org
Dioctyl sebacate (DOS)290 insightsociety.org

Tribological Performance and Friction Coefficient

The tribological performance of a substance refers to its ability to reduce friction and wear between moving surfaces. This compound and related dicarboxylate esters exhibit favorable tribological properties, acting as effective boundary lubricants. These esters contribute to reduced friction by forming protective layers on metal surfaces, facilitated by their polar ester groups researchgate.net. Synthesized dicarboxylate esters, including azelate derivatives, have demonstrated good lubrication properties with low coefficients of friction (COF) typically ranging from 0.18 to 0.34 at both 40°C and 100°C ukm.mybiointerfaceresearch.com. Specific esters, such as di-2-ethylhexyl dodecanedioate (B1236620) (D2EHD), have recorded even lower COF values of 0.11 at 40°C and 0.17 at 100°C ukm.my.

Table 3: Tribological Performance (Friction Coefficient) of Dicarboxylate Esters

Ester Type (General/Specific)Friction Coefficient (µ) at 40°CFriction Coefficient (µ) at 100°CSource(s)
Dicarboxylate Esters (General)0.18 - 0.340.18 - 0.34 ukm.mybiointerfaceresearch.com
Di-2-ethylhexyl dodecanedioate (D2EHD)0.110.17 ukm.my

Bio-lubricant Development from Oleic Acid Derivatives

The drive towards sustainable and renewable resources has spurred interest in bio-lubricants. Azelaic acid, the precursor to this compound, is industrially produced from oleic acid, a readily available fatty acid from vegetable oils mdpi.com. Processes involving the oxidation of oleic acid can yield azelaic acid, which is then esterified to form diesters such as dimethyl azelate or this compound mdpi.comresearchgate.netnih.govcolab.ws. These bio-derived esters are integral to the synthesis of biolubricant base oils that exhibit performance characteristics comparable to conventional synthetic lubricants like poly-alpha-olefins (PAOs) researchgate.netresearchgate.netnih.gov. This pathway offers a sustainable route for producing high-value lubricants.

Plasticizer Development and Performance

Plasticizers are additives that enhance the flexibility, workability, and durability of polymers by reducing their glass transition temperature (Tg) and intermolecular forces. This compound and other azelate esters serve as effective plasticizers across a range of polymeric materials acs.orgsci-hub.senih.govresearchgate.net. They are valued for their ability to impart flexibility, lower processing temperatures, and improve impact resistance researchgate.netkinampark.com. Azelate esters, particularly linear varieties, are known for their low volatility and capacity to provide good flexibility, especially at reduced temperatures sci-hub.senih.gov. Azelaic acid-based plasticizers are specifically noted for their ability to enhance the low-temperature flexibility of polyvinyl chloride (PVC) nih.gov.

Compatibility with Polymeric Resins (e.g., PVC, Cellulose)

A crucial aspect of plasticizer performance is their compatibility and miscibility with the host polymer. Azelate esters generally exhibit good compatibility with common polymeric resins. For instance, di-n-hexyl azelate (DNHZ) is effectively used in plasticizing cellulose (B213188) and various vinyl resins due to its low volatility and good compatibility sci-hub.se. Di-2-ethylhexyl azelate (DOZ) also demonstrates good miscibility with PVC sci-hub.se. Related dicarboxylic acid esters, such as those derived from sebacic acid, also show favorable compatibility with PVC matrices researchgate.net. The use of azelaic acid-based plasticizers is known to improve the low-temperature flexibility of PVC nih.gov.

Table 4: Compatibility of Azelate Plasticizers with Polymers

Plasticizer TypeCompatible PolymersKey Properties Contributing to CompatibilitySource(s)
This compound (DEA)Paints, VarnishesUsed as a plasticizer acs.org acs.org
Di-n-hexyl Azelate (DNHZ)Cellulose, Vinyl ResinsLow volatility, good compatibility sci-hub.se
Di-2-ethylhexyl Azelate (DOZ)PVCGood miscibility, low volatility, good migration resistance sci-hub.se
Azelaic Acid Esters (General)PVC, Rubber-like polymersEnhance low-temperature flexibility, general plasticizer applications sci-hub.senih.gov

Influence of Chemical Structure on Plasticizing Ability

The efficacy of a plasticizer is intrinsically linked to its molecular architecture, dictating its interaction with polymer chains and its ability to impart desired properties. This compound, with the chemical formula C₁₃H₂₄O₄ and IUPAC name diethyl nonanedioate, possesses a structure that is well-suited for plasticization nist.govechemi.com. Its molecular makeup features two polar ester (–COO–) groups at either end of a flexible, nine-carbon aliphatic chain nih.govacs.org.

The mechanism of plasticization generally involves the insertion of plasticizer molecules between polymer chains, thereby disrupting the strong intermolecular forces (such as van der Waals forces and dipole-dipole interactions) that hold the polymer chains together d-nb.infokinampark.comchemicalbook.com. This disruption increases the free volume within the polymer matrix and lowers the glass transition temperature (Tg), allowing polymer chains to move more freely relative to each other d-nb.infokinampark.comkinampark.com. This increased mobility translates into enhanced flexibility, reduced brittleness, and improved low-temperature performance of the polymer kinampark.commdpi.com.

This compound's structure contributes to its plasticizing ability through several key features:

Polar Ester Groups: The carbonyl groups (C=O) within the ester functionalities can interact with polar segments of polymer chains, facilitating compatibility and initial solvation mdpi.com.

Aliphatic Chain: The long, flexible nine-carbon chain provides a nonpolar character and contributes significantly to increasing the free volume and reducing intermolecular friction between polymer chains. This chain length is particularly beneficial for achieving good low-temperature flexibility nih.govmdpi.com.

Molecular Weight and Volatility: this compound has a molecular weight of approximately 244.33 g/mol nist.govechemi.com. Compared to very low molecular weight plasticizers, it exhibits lower volatility, which is advantageous for long-term performance and reduced environmental release during processing and use d-nb.infokinampark.com.

Azelate esters, including this compound, are recognized for offering reduced toxicity and improved frost resistance compared to some traditional plasticizers like certain phthalates, making them attractive alternatives mdpi.com. Its application as a plasticizer for vinyls, particularly for low-temperature performance, and in specialized applications like electronic artificial tongue sensors highlights its structural advantages nih.gov.

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number624-17-9 nist.gov
Molecular FormulaC₁₃H₂₄O₄ nist.gov
Molecular Weight244.33 g/mol nist.gov
IUPAC NameDiethyl nonanedioate nist.gov
AppearanceColorless liquid nih.gov
Boiling Point172 °C at 18 mmHg lookchem.com
Density0.973 g/mL at 25 °C echemi.comlookchem.com
Refractive Indexn²⁰/D 1.435 lookchem.com
Flash Point>230 °F echemi.comlookchem.com
Water Solubility0.00 M echemi.com
LogP2.84330 lookchem.com
PSA (Topological)52.6 Ų nih.govlookchem.com
Rotatable Bond Count12 echemi.comlookchem.com

Migration and Environmental Considerations of Plasticizers

The performance and safety of plasticized materials are significantly influenced by the tendency of plasticizers to migrate out of the polymer matrix. Plasticizers, being typically low molecular weight additives not covalently bound to the polymer, can leach into surrounding environments due to various factors, including contact with solvents, elevated temperatures, or changes in the polymer or plasticizer structure that weaken their intermolecular interactions d-nb.info.

Migration Behavior: The migration of plasticizers is a complex process influenced by their chemical structure, molecular weight, compatibility with the polymer, and the nature of the contacting medium d-nb.inforesearchgate.netresearchgate.net. For this compound, its ester groups and aliphatic chain will dictate its compatibility and the strength of its interaction with different polymers. Generally, plasticizers with lower molecular weight and weaker interactions with the polymer are more prone to migration d-nb.inforesearchgate.net. While specific quantitative migration data for this compound is not extensively detailed in the provided search results, it is understood that factors such as high lipid content in contacting media can enhance migration, particularly for less polar plasticizers researchgate.net. The low volatility of this compound, due to its moderate molecular weight, is a positive attribute that can help mitigate loss via evaporation compared to more volatile plasticizers d-nb.infokinampark.com.

Environmental Considerations: The environmental profile of plasticizers is a critical aspect of their selection and use, especially given the concerns surrounding traditional phthalates mdpi.com.

Biodegradability: While specific biodegradation data for this compound is not explicitly provided, the broader class of azelaic acid derivatives is being explored for their potential in biodegradable polymers nih.gov. Studies on similar aliphatic ester compounds, such as alkyl lactate (B86563) esters, indicate that they are generally readily biodegradable and possess favorable environmental characteristics epa.gov. The lability of ester bonds in general suggests that these molecules can be broken down by microbial action or hydrolysis nih.govunife.it.

The ongoing research into bio-based and more environmentally benign plasticizers positions azelate esters, including this compound, as important candidates for sustainable material development, offering a balance between performance and reduced environmental impact compared to older generations of plasticizers nih.govmdpi.com.

Compound List:

this compound

Biological and Biomedical Research Investigations of Diethyl Azelate

Immunomodulatory Mechanisms and Membrane Activity

DEA's immunomodulatory effects are primarily attributed to its interaction with the cell's plasma membrane, influencing its fluidity and the activity of membrane-associated proteins.

Diethyl azelate is characterized by its ability to fluidize cell plasma membranes, a process central to its classification as a MAIM. This fluidization is not a static alteration but rather influences an innate homeostatic mechanism, termed Adaptive Membrane Fluidity Modulation (AMFM). dermatoljournal.comnih.govresearchgate.netnih.goviiarjournals.orgnih.govresearchgate.net DEA's effects on membrane fluidity are structure-related and can alter the ordering of lipid rafts, critical membrane microdomains involved in cellular signaling. nih.goviiarjournals.orggoogle.com Studies suggest that DEA may exhibit a non-linear or inverted U-shaped dose response, indicating a role in maintaining optimal plasma membrane fluidity. researchgate.net

By modulating plasma membrane fluidity, DEA impacts the activities of numerous membrane-associated proteins that are crucial for cellular communication and immune responses. nih.goviiarjournals.orgnih.govmdpi.com These interactions can influence the function of receptors and ion channels embedded within the membrane. google.commdpi.com Furthermore, DEA has been shown to prevent the assembly of multimeric bacterial toxins on cell membranes and can disrupt lipid rafts, thereby inhibiting toxin activity. nih.goviiarjournals.orggoogle.com

This compound demonstrates significant effects on cytokine signaling and the innate immune system. It has been observed to decrease cytokine signaling originating from pattern recognition receptors (PRRs) in human dendritic cells. dermatoljournal.comnih.govresearchgate.net Research indicates that DEA can downregulate pro-inflammatory mediators, including matrix metalloproteinases (MMPs), and inhibit key inflammatory interleukins and chemokines such as IL-6, IL-8, CXCL1/GRO-alpha, and CCL2/MCP-1. dermatoljournal.com DEA also counteracts the detrimental effects of various pathogen-associated molecular pattern (PAMP) receptor agonists, including lipopolysaccharide (LPS), and preserves host immune function while diminishing the toxicity of bacterial virulence factors like anthrax lethal toxin and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.netresearchgate.netnih.gov

Cytokine/ChemokineEffect of this compound
IL-6Inhibited/Downregulated
IL-8Inhibited/Downregulated
CXCL1/GRO-alphaInhibited/Downregulated
CCL2/MCP-1Inhibited/Downregulated
Matrix MMPsDownregulated

DEA exhibits broad activity in modulating pathogen-associated molecular pattern (PAMP) receptors and their downstream signaling. dermatoljournal.comnih.goviiarjournals.orgresearchgate.netresearchgate.net It has been shown to counteract the effects of multiple PAMP receptor agonists and LPS. nih.govresearchgate.netnih.govresearchgate.net Specifically, DEA has been noted to disable the membrane attack mechanism of cholera toxin in vitro and prevent the immunosuppressive effects of anthrax lethal toxin, both in vitro and in vivo. nih.gov The compound also shows efficacy against bacterial toxins, highlighting its role in host defense.

Metabolic and Biochemical Pathway Research

Beyond its immunomodulatory functions, this compound has demonstrated a notable impact on metabolic pathways, particularly in the context of insulin (B600854) resistance.

This compound has shown promise in improving markers associated with insulin resistance (IR), including blood glucose, insulin levels, and lipid profiles in human studies. mdpi.comnih.govresearchgate.netencyclopedia.pub A clinical investigation involving overweight males with insulin resistance found that oral administration of DEA led to significant reductions in fasting glucose and insulin levels, alongside improvements in diagnostic lipid ratios. dermatoljournal.comnih.govencyclopedia.pubiiarjournals.org The mechanism is thought to involve DEA's ability to modulate plasma membrane fluidity, which influences cellular signaling pathways implicated in IR. mdpi.comresearchgate.net Furthermore, the metabolite of DEA, azelaic acid, can induce peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of inflammation known to enhance insulin sensitization and glucose metabolism. iiarjournals.org

Metabolic MarkerEffect in Overweight Males with Insulin Resistance
Fasting GlucoseSignificantly Reduced
Fasting InsulinSignificantly Reduced
Diagnostic Lipid RatiosImproved

Compound List

Toxicological and Safety Profile Investigations

Investigations into the toxicological and safety profile of this compound have primarily focused on its potential for genotoxicity, cytotoxicity, and its stability within biological environments.

Mutagenicity Assessments (e.g., Ames Test)

Studies evaluating the mutagenic potential of this compound have consistently indicated a lack of genotoxicity. Specifically, this compound has been assessed using in silico methods and in vitro assays, including the Ames test, which examines a substance's ability to induce reverse mutations in bacteria. These assessments have shown no evidence of mutagenicity mdpi.commdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net. In particular, tests conducted with Salmonella typhimurium strains, both in the absence and presence of a rat liver metabolic activation system (S-9), revealed no genotoxic effects mdpi.commdpi.comresearchgate.net. The compound was tested at concentrations ranging from 0.0006% to 10% (w/v), corresponding to potential clinical dose ranges, and demonstrated no trace of genotoxicity nih.govgoogle.com.

Cytotoxicity in Primary Human Cells

This compound has been evaluated for its cytotoxic effects on various types of primary human cells. Research indicates that DEA is not cytotoxic to mammalian cells nih.gov. Studies have shown that at concentrations up to 25% (v/v), this compound did not adversely affect cell proliferation or viability in models such as EpiDerm skin and human peripheral blood mononuclear cells (PBMCs) mdpi.comnih.gov. These findings suggest a favorable profile regarding direct cellular toxicity in human cell types mdpi.comresearchgate.net.

Cell ModelNon-toxic Concentration
Primary Human Cells (General)Not cytotoxic mdpi.commdpi.comresearchgate.net
EpiDerm Skin ModelUp to 25% (v/v) mdpi.comnih.gov
Human PBMCsUp to 25% (v/v) mdpi.comnih.gov

Chemical Stability and Degradation in Biological Media

The chemical stability of this compound in biological media has been investigated, revealing a tendency for rapid degradation. In hepatocyte culture medium, this compound exhibited instability with a half-life of less than 1 hour, being depleted by hepatocytes in under 5 minutes, which suggests rapid hepatic metabolism mdpi.com. Furthermore, this compound was found to be quickly degraded by human saliva in vitro mdpi.comresearchgate.net. Studies in Williams' Medium E demonstrated that at 1 µM, approximately 25% of DEA remained after 120 minutes, corresponding to a mean half-life of 52 minutes, indicating significant chemical instability in aqueous environments researchgate.net.

Incubation Time (min)DEA Concentration (µM)% DEA Remaining
01100
5182
15176
30142
45148
60141
90138
120128
010100
51098
151081
301063
451049
601038
901033
1201025

Prodrug Strategies for Enhanced Bioavailability

The esterification of azelaic acid into this compound represents a strategy to enhance its pharmacokinetic properties, particularly its lipophilicity, which can influence absorption and distribution.

Percutaneous Absorption and Skin Diffusion Studies

While specific quantitative data on the percutaneous absorption rates and skin diffusion coefficients of this compound is not extensively detailed in the reviewed literature, the esterification of azelaic acid to this compound is understood to increase its lipophilicity researchgate.net. This enhanced lipophilicity is theorized to aid in the penetration of cell membranes and potentially the skin barrier researchgate.net. Upon penetration into cells, esterases are expected to hydrolyze this compound back into azelaic acid, suggesting a prodrug mechanism where DEA serves as a carrier for azelaic acid researchgate.net. Topical applications for conditions like brown recluse spider bites imply interaction with skin tissues, though detailed studies on sustained release from the stratum corneum are not provided.

Analytical Methodologies for Diethyl Azelate in Complex Matrices

Gas Chromatography (GC) and Mass Spectrometry (MS) Applications

Gas chromatography combined with mass spectrometry (GC-MS) stands as a primary tool for the analysis of diethyl azelate. This is often preceded by a derivatization step, converting the less volatile precursor, azelaic acid, into its more volatile diethyl ester form for GC analysis. nih.govacs.org This derivatization enhances volatility, making the compound suitable for gas-phase analysis. nih.govresearchgate.net

Optimizing GC parameters is crucial for achieving efficient separation and high-quality chromatographic peaks. Key parameters that are adjusted include the column type, temperature programming, and inlet conditions.

GC Column Selection: The choice of capillary column is critical for separating this compound from other matrix components. A non-polar HP-5 (30 m × 0.25 mm × 0.25 μm) column has been shown to provide good peak shape and symmetry for this compound analysis. nih.gov

Temperature Program: A temperature-programmed approach is typically used to ensure good separation and timely elution of the analyte. A representative program involves starting at 80°C (held for 2 minutes), then increasing the temperature at a rate of 20°C per minute to 250°C, where it is held for 6 minutes. nih.govresearchgate.net

Inlet and Carrier Gas: The injector temperature is set to ensure complete vaporization of the sample, with a typical temperature being 260°C. nih.govresearchgate.net Helium is commonly used as the carrier gas at a constant flow rate, for example, 1.0 mL/min, to move the analyte through the column. nih.govresearchgate.net

Table 1: Optimized GC-MS Parameters for this compound Analysis nih.govresearchgate.net
ParameterValue
ColumnHP-5 ms (B15284909) (30 m × 0.25 mm × 0.25 µm)
Carrier GasHelium (1.0 mL/min)
Inlet Temperature260°C
Temperature ProgramStart at 80°C (2 min hold), ramp at 20°C/min to 250°C (6 min hold)
Ionization MethodElectron Ionization (EI)
MS Detector Temperature230°C
Scan Ion Range50–550 amu

Following GC separation, the mass spectrometer ionizes the this compound molecules, typically through electron ionization (EI), causing them to fragment in a predictable pattern. nih.govresearchgate.net This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for definitive identification. The molecular ion ([M]⁺) for this compound has a mass-to-charge ratio (m/z) of 244.3. nist.gov The fragmentation process yields smaller, characteristic ions that are detected by the mass spectrometer. The analysis of these fragments confirms the structure of the eluted compound. chemguide.co.uklibretexts.org The comparison of the retention time and the ion fragmentation diagram of a sample with a known standard of this compound confirms its identity. nih.govacs.org

Table 2: Theoretical Mass Fragments of this compound
m/zPossible Ion Fragment
244[M]⁺ (Molecular Ion)
199[M - OCH₂CH₃]⁺
171[M - COOCH₂CH₃]⁺

The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). For methods involving the derivatization of azelaic acid to this compound followed by GC analysis, these limits have been established. In one study, the LOD was determined to be 15 mg/kg and the LOQ was 50 mg/kg in a cosmetic matrix. nih.govresearchgate.net Another study focusing on biological samples reported an LOD of 1 nM and an LOQ of 50 nM for the corresponding dimethyl ester. nih.gov These values demonstrate that GC-based methods are sufficiently sensitive for trace analysis in various complex matrices. nih.govnih.gov

Spectroscopic Techniques for Structural Elucidation and Purity Assessment (General Research Context)

In a broader research context, spectroscopic techniques are vital for the initial structural confirmation and ongoing purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. The ¹H NMR spectrum provides information on the chemical environment of protons, showing characteristic signals for the ethyl groups and the central alkyl chain of the azelate moiety.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The IR spectrum of this compound will prominently feature a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration. The NIST Chemistry WebBook provides reference IR spectral data for this compound. nist.gov

Chromatographic Separations for Isolation and Quantification (General Research Context)

While GC is a dominant technique, other chromatographic methods are also employed for the isolation and quantification of this compound. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Diethyl Azelate in Novel Therapeutic Applications

Ongoing research is uncovering the therapeutic potential of this compound beyond its established uses, with a particular focus on areas with significant clinical need. As a plasma membrane fluidizer with broad immunomodulatory effects, DEA is being investigated for its role in non-addictive pain relief and for treating rare, neglected diseases. nih.govresearchgate.net

There is an urgent need for effective and safer alternatives to opioid analgesics for pain management. nih.govinnovapath.us this compound is emerging as a promising candidate in this field, representing a new class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Unlike traditional NSAIDs that often target cyclooxygenase (COX) enzymes, DEA's mechanism of action involves the reversible alteration of plasma membrane structure and function. nih.gov This action inhibits key enzymes like phospholipase D (PLD) and phospholipase A2 (PLA2), which are integral to pain signaling pathways. nih.gov

Research has demonstrated that DEA can mitigate musculoskeletal pain and shows potential in managing pain associated with animal toxin envenomation, which often involves the same phospholipase pathways. nih.gov Studies have also explored its efficacy in combination with other agents to enhance its analgesic properties.

A key area of investigation is the synergistic effect of DEA when mixed with topical penetration enhancers. For instance, mixtures with dimethyl sulfoxide (B87167) (DMSO) have shown significant synergy, particularly at equimolar ratios. nih.gov The combination of 78% DEA and 22% DMSO achieved a maximum pain sensitivity suppression of 72 hours in cutaneous mechanical sensitivity assays. nih.gov Further enhancements have been observed in multi-component mixtures including terpenes like D-limonene, menthol, and α-pinene. nih.gov These findings underscore the potential for developing potent topical nonopioid formulations for pain relief.

Table 1: Analgesic Properties and Synergies of this compound (DEA)

Mechanism/Mixture Key Research Finding Significance
Mechanism of Action Acts as a new class of NSAID by reversibly altering plasma membrane structure and inhibiting phospholipases PLD and PLA2. nih.gov Offers a non-opioid pathway for pain management, distinct from COX inhibitors. nih.gov
DEA and DMSO Synergy Equimolar ratios of DEA and Dimethyl Sulfoxide (DMSO) show the most pronounced synergistic effect in pain suppression. nih.gov Enhances the analgesic efficacy and duration of action for topical applications. nih.gov
Maximum Duration A mixture of 78% DEA and 22% DMSO suppressed mechanical sensitivity for up to 72 hours. nih.gov Indicates potential for long-lasting, non-addictive pain relief. nih.gov

| Multi-component Synergy | Addition of terpenes like D-limonene, menthol, and α-pinene further enhances the analgesic synergy with DEA. nih.gov | Opens possibilities for complex formulations with improved potency and penetration. nih.gov |

Neglected orphan indications are rare diseases that receive limited research and funding, leaving patients with few, if any, treatment options. cas.org this compound's unique mechanism of action makes it a candidate for addressing some of these conditions, particularly those involving toxins that target cell membranes.

One prominent example is the successful treatment of envenomation from a brown recluse spider bite. nih.goviiarjournals.org The venom of this spider contains phospholipase D, a potent enzyme that causes severe tissue necrosis. nih.gov In a reported case, topical application of DEA led to the complete resolution of the wound within two weeks. nih.goviiarjournals.org Subsequent in vitro studies confirmed that DEA effectively inhibits the hemolytic activity caused by both the spider's venom and its isolated recombinant phospholipase D. nih.goviiarjournals.org It also demonstrated a dose-dependent suppression of phospholipase A2 activity found in bee and snake venoms, suggesting a broader anti-venom potential. nih.gov

Further research has pointed to DEA's potential as a novel topical therapy for Buruli ulcer, a debilitating skin disease caused by Mycobacterium ulcerans. researchgate.net This application is based on DEA's immunomodulatory and membrane-fluidizing properties, which could counteract the effects of the mycolactone (B1241217) toxin produced by the bacteria. researchgate.net

Table 2: this compound (DEA) in Neglected Orphan Indications

Indication Mechanism/Target Key Research Finding Therapeutic Potential
Brown Recluse Spider Bite Inhibition of venom's Phospholipase D (PLD) and Phospholipase A2 (PLA2). nih.goviiarjournals.org Topical DEA resolved human envenomation in two weeks; in vitro, it inhibited venom-induced hemolysis. nih.goviiarjournals.org A promising first-in-class topical treatment for loxoscelism (brown recluse envenomation). nih.gov

| Buruli Ulcer | Modulation of immune response and potential counteraction of mycolactone toxin effects via plasma membrane fluidization. researchgate.net | DEA is being evaluated as a potential novel topical therapy for this neglected tropical disease. researchgate.net | Offers a new approach to treating a debilitating skin infection with limited therapeutic options. researchgate.net |

Development of Advanced Delivery Systems for Targeted Applications

While this compound has shown promise in topical formulations, future research will likely focus on advanced delivery systems to enhance its therapeutic efficacy, targeting, and controlled release. qub.ac.uk Nanosized systems are particularly attractive for improving the delivery of therapeutic agents. rsc.org For compounds like DEA and its parent molecule, azelaic acid, entrapment in nanovesicles and bilayer vesicles has been explored to improve skin penetration and stability. ncats.io

Future developments could involve formulating DEA into various advanced platforms:

Nanogels: These cross-linked polymer networks can be tailor-made to encapsulate compounds like DEA, offering stimuli-responsive release (e.g., in response to pH or temperature changes at a target site) for controlled drug delivery. rsc.org

Hydrogel-Based Systems: Given their high water content and biocompatibility, hydrogels are ideal for topical and ocular applications. nih.gov An injectable or topical hydrogel containing DEA could provide sustained local release for chronic pain or dermatological conditions.

Nanoparticles: Polymeric, lipidic, or inorganic nanoparticles could be engineered to carry DEA, potentially improving its solubility, protecting it from degradation, and enabling more precise targeting to specific tissues or cells, thereby minimizing systemic exposure. qub.ac.uk

Microarray Patches: These "microneedle" patches can painlessly penetrate the outer layer of the skin to deliver drugs more effectively than traditional creams. qub.ac.uk A microarray patch could provide a controlled, sustained dose of DEA directly into the epidermis for localized pain or inflammation.

The development of such systems would aim to optimize the therapeutic index of this compound, ensuring it reaches the intended site of action in effective concentrations while minimizing potential side effects. qub.ac.uk

Sustainability and Bio-based Production Pathway Enhancements

The production of this compound is intrinsically linked to its precursor, azelaic acid, which is a valuable bio-based building block. mdpi.com The industrial production of azelaic acid has been established for over 50 years and relies on the ozonolysis of oleic acid, a fatty acid derived from natural oils like sunflower or olive oil. pcimag.comrug.nl This process cleaves the oleic acid molecule to yield both azelaic acid (a nine-carbon dicarboxylic acid) and pelargonic acid. pcimag.comrug.nl The azelaic acid is then esterified with ethanol (B145695) to produce this compound.

This production pathway positions DEA within the growing bio-based economy, which seeks to replace petrochemical feedstocks with renewable resources. pcimag.com Future research in this area is focused on enhancing the sustainability and efficiency of this process. Key directions include:

Greener Catalysis: While ozonolysis is effective, it is energy-intensive and involves hazardous reagents. rug.nl Research is exploring alternative catalytic oxidation methods that are more environmentally friendly. One promising approach uses hydrogen peroxide as the oxidant with a tungstic acid catalyst, avoiding the use of organic solvents and achieving high yields of azelaic acid. rug.nl

Process Optimization: Efforts are underway to optimize reaction conditions, improve catalyst recycling, and reduce waste generation in the conversion of oleic acid to azelaic acid. rug.nl

Feedstock Diversification: Investigating a wider range of renewable, non-food-based oil feedstocks can improve the economic and environmental footprint of production.

By enhancing these bio-based production pathways, this compound and other azelate derivatives can be manufactured more sustainably, aligning with the principles of green chemistry and supporting their broader application in therapeutics and as building blocks for biodegradable polymers. mdpi.compcimag.com

Table of Mentioned Compounds

Compound Name
This compound
Dimethyl Sulfoxide
D-limonene
Menthol
α-pinene
Phospholipase D
Phospholipase A2
Azelaic Acid
Oleic Acid
Pelargonic Acid
Ethanol
Hydrogen Peroxide

Q & A

Q. What molecular mechanisms underlie Diethyl Azelate’s (DEA) therapeutic effects in treating brown recluse spider bites?

DEA modulates plasma membrane fluidity, altering the activity of membrane-bound enzymes such as phospholipase D (PLD) and secretory phospholipase A2 (sPLA2). This modulation disrupts venom-induced hemolysis and cyclic phosphatidic acid production, mitigating tissue necrosis. DEA also hydrolyzes into azelaic acid, which activates PPAR gamma, reducing inflammation and insulin resistance .

Q. How does DEA influence lipid metabolism in obesity-related studies?

In a 21-day human trial, DEA significantly improved diagnostic lipid ratios, including TC/HDL (-10%), LDL/HDL (-8%), and non-HDL/HDL (-7%). These effects correlate with enhanced insulin sensitivity and glucose metabolism, likely via PPAR gamma activation and cyclic phosphatidic acid inhibition .

Q. What are the primary experimental models for studying DEA’s enzyme inhibition properties?

Researchers use in vitro hemolysis assays with erythrocytes exposed to brown recluse venom or recombinant PLD. DEA’s dose-dependent inhibition of venom-induced hemolysis is measured spectrophotometrically, with preincubation protocols to assess enzyme-substrate interactions .

Advanced Research Questions

Q. How should researchers design experiments to address DEA’s non-linear dose-response relationships in enzyme inhibition?

Employ multi-concentration preincubation assays (e.g., 1–122 mM DEA) with time-course analyses. For example, DEA’s inhibition of sPLA2 in snake venom showed biphasic kinetics: initial velocity measurements at 15 min revealed partial inhibition, while 60-min incubations achieved >90% suppression. Statistical models (e.g., non-linear regression) should account for time-dependent effects and membrane-binding artifacts .

Q. What methodological considerations are critical when analyzing DEA’s impact on adaptive membrane fluidity modulation (AMFM)?

Use fluorescence anisotropy or electron paramagnetic resonance (EPR) to quantify membrane fluidity changes. Include controls for DEA hydrolysis (e.g., azelaic acid) and assess downstream signaling via TLR/cytokine pathways (e.g., TLR4/NF-κB). Note that DEA’s effects vary across cell types due to differences in lipid composition and feedback mechanisms .

Q. How can contradictory findings in DEA’s efficacy across venom models be resolved?

Q. What statistical approaches validate DEA’s metabolic effects in clinical trials?

In human trials, apply paired t-tests for pre/post-intervention comparisons (e.g., lipid ratios, insulin levels) with Bonferroni correction for multiple endpoints. For small cohorts (n=17), use non-parametric tests (e.g., Wilcoxon signed-rank) and report effect sizes (Cohen’s d) to quantify clinical relevance .

Q. What gaps exist in understanding DEA’s dual role as a membrane modulator and PPAR gamma agonist?

Current data lack mechanistic links between membrane fluidity changes and PPAR gamma activation. Proposed studies: (1) Knockout PPAR gamma models to isolate membrane effects; (2) Lipidomics to track DEA-induced phosphatidylcholine remodeling; (3) Transcriptional profiling of PPAR gamma target genes (e.g., adiponectin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.